![molecular formula C29H60O B14257713 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane CAS No. 189130-95-8](/img/structure/B14257713.png)
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane typically involves the reaction of a suitable alcohol with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether synthesis and reactivity.
Biology: The compound’s long hydrocarbon chain makes it useful in studies of lipid membranes and their interactions with other molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane involves its interaction with molecular targets such as lipid membranes and enzymes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the ether linkage can interact with specific enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane include other long-chain ethers and hydrocarbons. For example:
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}octadecane: This compound has a similar structure but with one fewer carbon atom in the hydrocarbon chain.
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}eicosane: This compound has one additional carbon atom in the hydrocarbon chain compared to this compound.
The uniqueness of this compound lies in its specific chain length and the presence of the ether linkage, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
189130-95-8 |
|---|---|
Formule moléculaire |
C29H60O |
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
9-(2,6-dimethylheptan-4-yloxymethyl)nonadecane |
InChI |
InChI=1S/C29H60O/c1-7-9-11-13-15-16-18-20-22-28(21-19-17-14-12-10-8-2)25-30-29(23-26(3)4)24-27(5)6/h26-29H,7-25H2,1-6H3 |
Clé InChI |
FLPZVZYZWYGNPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
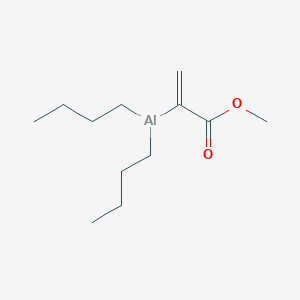
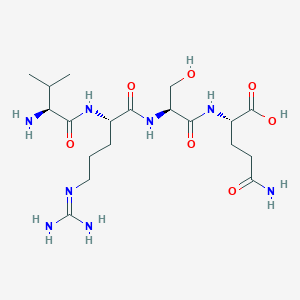
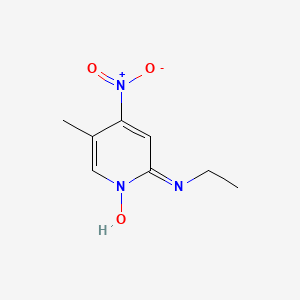

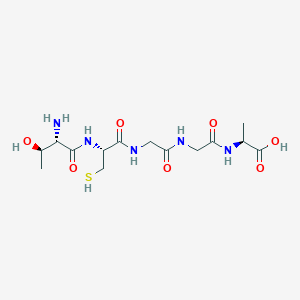

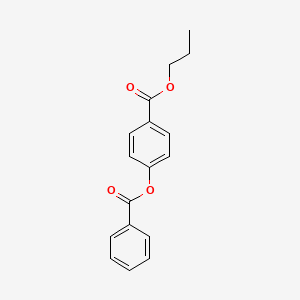
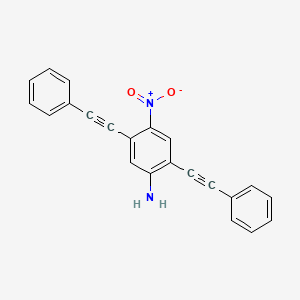
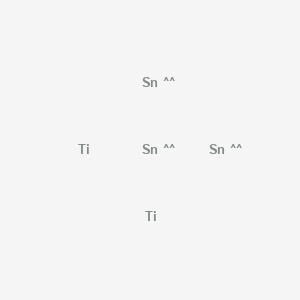

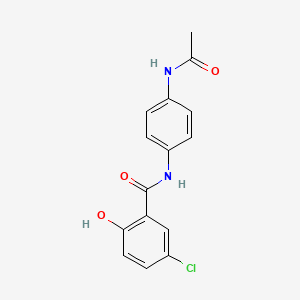
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
